“6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine” is a compound that has been studied for its potential applications in medicinal chemistry . It has been used in the synthesis of potent Retinoid-Related Orphan Receptor γt (RORγt) inverse agonists . RORγt plays an important role in the differentiation of Th17 cells and production of IL-17A/IL-17F, which are involved in various autoimmune diseases .
The asymmetric synthesis of the tetrahydronaphthyridine scaffold of TAK-828F, a RORγt inverse agonist, has been developed . The synthesis features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation as key steps . This represents the first example of the enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound .
The molecular structure of “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine” is complex, with a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . It can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .
The chemical reactions involved in the synthesis of “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine” include Heck-type vinylation of chloropyridine using ethylene gas, formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation .
The molecular weight of “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine” is 258.74 g/mol . It has a XLogP3-AA value of 3.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0